Product packaging for Allyl-trimethyl-ammonium(Cat. No.:)

Allyl-trimethyl-ammonium

Cat. No.: B10846670
M. Wt: 100.18 g/mol
InChI Key: KGVWWFCEYXERAE-UHFFFAOYSA-N
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Description

Allyl-trimethyl-ammonium chloride (ATMAC), with the CAS number 1516-27-4, is a quaternary ammonium salt that serves as a highly valuable cationic monomer and crosslinker in advanced research applications. Its molecular formula is C6H14ClN, and it has a molecular weight of 135.64 g/mol. This compound is characterized by its permanent positive charge and excellent water solubility, which are fundamental to its research utility. A primary area of application is in the synthesis of cationic polymers and hydrogels for water treatment and environmental remediation. Researchers utilize poly(allyltrimethylammonium) grafts and copolymers to create specialized adsorbents for the efficient removal of toxic anionic contaminants from water, such as selenate (SeO₄²⁻), demonstrating high capacity and rapid uptake kinetics. Furthermore, its properties are exploited in materials science for developing polyampholytic superabsorbent polymers (PASAPs). When grafted with polymers like polyacrylic acid onto a sodium alginate backbone, the resulting materials exhibit pH-dependent swelling and exceptional dye adsorption capacities, making them promising for treating complex industrial wastewater. The compound's mechanism of action in these applications is primarily based on electrostatic interactions between its permanent quaternary ammonium group and anionic target species like oxyanions or dye molecules. This covalent incorporation of allyltrimethylammonium into polymer networks ensures stable performance across a range of environmental conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N+ B10846670 Allyl-trimethyl-ammonium

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(prop-2-enyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVWWFCEYXERAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Allyltrimethylammonium Compounds

Direct Quaternization Routes

Direct quaternization involves the formation of a quaternary ammonium (B1175870) salt by the alkylation of a tertiary amine. This SN2 nucleophilic substitution is known as the Menshutkin reaction. acs.org In the context of allyltrimethylammonium compounds, this involves the reaction of trimethylamine (B31210) with an allyl halide.

The most straightforward method for synthesizing allyltrimethylammonium salts is the reaction between trimethylamine and an allyl halide, such as allyl bromide or allyl chloride. nih.gov

Allyltrimethylammonium bromide (ATMA) is synthesized by reacting allyl bromide with trimethylamine. uni-freiburg.de In one documented procedure, allyl bromide is mixed with an aqueous solution of trimethylamine in ethanol. uni-freiburg.de The reaction proceeds at room temperature over several days. uni-freiburg.de The resulting product can be isolated by evaporating the solvent and has been obtained in yields as high as 81.7%. uni-freiburg.de

A summary of a typical synthesis is presented below:

Table 1: Synthesis of Allyltrimethylammonium Bromide
Reactant 1 Reactant 2 Solvent Temperature Time Yield Reference
Allyl Bromide Trimethylamine (aq. solution) Ethanol Room Temp. 6 days 81.7% uni-freiburg.de

The synthesis of allyltrimethylammonium chloride follows a similar quaternization pathway. Allyl chloride is reacted with trimethylamine to yield the desired product. guidechem.comchembk.com This reaction can be performed using different solvent systems and conditions.

In an aqueous solution method, 33.0% trimethylamine is reacted with allyl chloride at normal temperature for 48 hours. chembk.com Alternatively, a solvent method can be employed using acetone (B3395972), where trimethylamine gas is introduced into a solution of allyl chloride in acetone. chembk.com The temperature is controlled to remain below 40°C during the addition and is then maintained at 40-45°C for 4-6 hours to complete the reaction. chembk.com Another approach involves reacting allyl chloride with trimethylamine in water for 1-3 hours at a temperature below 45°C.

Table 2: Synthesis of Allyltrimethylammonium Chloride

Method Reactant 1 Reactant 2 Solvent Temperature Time Reference
Aqueous Solution Allyl Chloride Trimethylamine (33% aq.) Water Room Temp. 48 h chembk.com
Solvent Method Allyl Chloride Trimethylamine (gas) Acetone <40°C, then 40-45°C 4-6 h chembk.com
Aqueous Quaternization Allyl Chloride Trimethylamine Water <45°C 1-3 h

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the quaternization reaction are influenced by several factors, including temperature, solvent, and reaction time. The choice of solvent is critical; solvents like water, ethanol, and acetone have all been successfully used. uni-freiburg.dechembk.com The use of an aqueous solution of trimethylamine is common, but gaseous trimethylamine can also be utilized. uni-freiburg.dechembk.com

Temperature control is essential for managing the exothermic nature of the reaction and preventing side reactions. chembk.com Reaction times can vary significantly, from a few hours at slightly elevated temperatures to several days at room temperature, depending on the specific reactants and conditions. uni-freiburg.dechembk.com For instance, reducing reaction time can lead to lower conversions, while optimizing the temperature can significantly improve yields. rsc.org The choice of solvent system can also impact byproduct formation and the ease of product purification.

Indirect and Specialized Synthetic Approaches

Beyond direct quaternization, allyltrimethylammonium functionality can be introduced into molecules through multi-step or specialized synthetic routes.

An indirect pathway to more complex allyltrimethylammonium compounds involves the initial synthesis of a precursor molecule containing an allylamine (B125299) group, which is subsequently quaternized. A relevant example is the synthesis of allyl amine polyoxyethylene polyoxypropylene ether. google.com

This intermediate is prepared by reacting allylamine with ethylene (B1197577) oxide and propylene (B89431) oxide in water, which acts as the solvent. google.com The process uses an external circulating aerosol reactor, and the reaction is typically carried out at temperatures between 90-100°C without a catalyst. google.com The resulting product is a single-branched allyl amine polyoxyethylene polyoxypropylene ether. google.com This tertiary amine can then, in a subsequent step, be quaternized with a methylating agent like methyl iodide to introduce the trimethylammonium group, thus forming a complex quaternary ammonium salt through an indirect route.

Counterion Exchange Strategies

The identity of the anion associated with the allyltrimethylammonium cation can significantly influence the salt's solubility, reactivity, and physical state. Therefore, methods to systematically exchange this counterion are of great synthetic utility. The most prevalent strategies involve solid-phase ion exchange chromatography and liquid-phase metathesis.

Anion Exchange Resins

A robust and widely used method for exchanging the counterion of quaternary ammonium salts, including allyltrimethylammonium, is through the use of anion exchange resins. researchgate.net This technique leverages the reversible exchange of ions between a solution and a solid, insoluble polymer matrix containing positively charged functional groups. The process typically involves passing a solution of an allyltrimethylammonium salt, such as allyltrimethylammonium bromide or chloride, through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion. researchgate.net

The stationary phase of these resins consists of a polymeric backbone, like polystyrene-divinylbenzene, functionalized with quaternary ammonium groups. The mobile anions associated with these groups can be readily swapped. For instance, a resin in the hydroxide (B78521) (OH⁻) form can be converted to carry a different anion (A⁻) by treating it with an acid or an ammonium salt of that anion. researchgate.net Subsequently, when a solution of allyltrimethylammonium halide (e.g., ATMA⁺Cl⁻) is passed through the resin, the halide ions (Cl⁻) are captured by the resin, and the new anions (A⁻) are released into the solution, resulting in the formation of the desired allyltrimethylammonium salt (ATMA⁺A⁻).

A variety of anion exchange resins are commercially available and have been employed for this purpose. The choice of resin can impact the efficiency and purity of the final product.

Table 1: Examples of Anion Exchange Resins and Their Applications

Resin Type Functional Group Application in Quaternary Ammonium Salt Synthesis Reference
Amberlite™ IRN78 Quaternary ammonium General ion exchange for purification and counterion swapping. sigmaaldrich.com
Amberlyst A26 Quaternary ammonium Used in its hydroxide (OH⁻) form to facilitate the exchange of halide ions in quaternary ammonium salts for a variety of other anions in non-aqueous media. researchgate.net

Research has shown that this method is effective for producing high-purity ionic liquids and other quaternary ammonium salts, efficiently eliminating halide impurities which can be detrimental to their physical and chemical properties. researchgate.netnih.gov

Salt Metathesis Reactions

Salt metathesis, or double displacement, is another cornerstone strategy for counterion exchange. This method involves the reaction of two soluble salts in a solution, which leads to the exchange of their respective ions. The reaction is driven to completion by the formation of a product that is insoluble in the reaction medium and precipitates out, or by the formation of a volatile product.

A common approach involves reacting an allyltrimethylammonium halide with a metal salt containing the desired anion. For example, reacting allyltrimethylammonium bromide with a silver salt of a non-coordinating anion like trifluoromethanesulfonate (B1224126) (triflate) would lead to the precipitation of silver bromide (AgBr), leaving the allyltrimethylammonium triflate salt in solution.

More recently, a versatile method has been developed that avoids the use of metal salts. This technique employs alkylating agents, such as alkyl sulfonates, to perform the anion exchange. nih.govresearchgate.net In this process, an allyltrimethylammonium halide is reacted with an alkyl sulfonate, like methyl trifluoromethanesulfonate. The reaction produces the desired allyltrimethylammonium sulfonate salt and a volatile halomethane (e.g., chloromethane (B1201357) or bromomethane) as a byproduct. nih.gov This method is particularly advantageous as it offers high atom economy and results in products with very high purity, often with negligible halide impurities. nih.govresearchgate.net

The reaction can be generalized as: [Allyl-N(CH₃)₃]⁺X⁻ + R-Y → [Allyl-N(CH₃)₃]⁺Y⁻ + R-X(g) (where X = halide, R = alkyl group, Y = sulfonate anion)

A study demonstrated the synthesis of 16 different ionic liquids, including allyltriethylammonium salts, using this anion exchange method with various methyl sulfonates. The purity of the resulting ionic liquids was confirmed to be above 99.3% by ion chromatography. nih.gov

Table 2: Examples of Salt Metathesis Reactions for Counterion Exchange

Starting Allyl-QAS Salt Reagent New Counterion Byproduct Reference
1-allyltriethylammonium chloride Methyl methanesulfonate Methanesulfonate (MeSO₃⁻) Chloromethane (CH₃Cl) nih.govd-nb.info
Halide-containing ionic liquids Methyl trifluoromethanesulfonate Trifluoromethanesulfonate (OTf⁻) Halomethane nih.govresearchgate.net
Halide-containing ionic liquids Methyl p-toluenesonate p-Toluenesulfonate (OTs⁻) Halomethane nih.gov

These counterion exchange strategies are fundamental tools in the synthesis of allyltrimethylammonium compounds, enabling the creation of a diverse library of salts with tailored properties for various applications, from polymerization initiators to components in advanced materials. acs.orgsolubilityofthings.com

Chemical Reactivity and Transformation Mechanisms

Reactions of the Allylic Moiety

The carbon-carbon double bond of the allyl group is the principal locus of reactivity, enabling polymerization, addition reactions, and other transformations characteristic of alkenes.

Allyltrimethylammonium chloride (ATMAC) is a versatile monomer used in the synthesis of cationic polymers and copolymers. guidechem.com Its ability to polymerize through the allylic double bond allows for the creation of long-chain macromolecules with repeating quaternary ammonium (B1175870) units. guidechem.com These cationic polymers are utilized in various applications, including as flocculants in water treatment and as additives in papermaking. guidechem.comlookchem.com

Allyltrimethylammonium chloride can undergo homopolymerization to form poly(allyltrimethylammonium chloride) (PATMAC). guidechem.comnih.gov This process involves the linking of multiple allyltrimethylammonium monomers to form a polymer chain. guidechem.com The resulting homopolymer is a cationic polyelectrolyte. The polymerization is typically initiated by radical initiators. It has been noted that the compound can also undergo a two-molecular polymerization to create a dicationic polymer of a relatively low molecular mass. guidechem.com

Table 1: Research Findings on Allyltrimethylammonium Homopolymerization

Product CAS Number Description

Allyltrimethylammonium chloride is frequently copolymerized with other monomers, particularly those from the acrylic family, to synthesize functional polymers with tailored properties. getchem.com A notable example is the free-radical graft copolymerization of allyltrimethylammonium chloride (referred to as TM) and acrylic acid (AA) onto a sodium alginate (SA) backbone. mdpi.comresearchgate.net This reaction creates a polyampholytic superabsorbent polymer (PASAP) designated as SA-g-(PAA-co-PTM). mdpi.comresearchgate.net

The formation mechanism involves the generation of free radicals from an initiator, which are then transferred to the sodium alginate backbone. mdpi.com This initiates the graft polymerization of both acrylic acid and allyltrimethylammonium chloride onto the SA chain. mdpi.com The successful incorporation of both monomers is confirmed by FTIR spectroscopy, which shows the weakening of C=C and =C-H stretching vibration peaks from the monomers and the appearance of saturated skeletal vibration peaks in the final polymer. mdpi.com The resulting copolymers can be designed to have specific properties, such as preparing acrylic resins that act as dry strength and moisturizing agents. getchem.com

Table 2: Findings on Copolymerization of Allyltrimethylammonium Chloride (TM) with Acrylic Acid (AA)

Polymer System Monomers Backbone Polymerization Type Key Finding Reference
SA-g-(PAA-co-PTM) Acrylic Acid (AA), Allyltrimethylammonium chloride (TM) Sodium Alginate (SA) Free-radical graft copolymerization Produced a polyampholytic superabsorbent polymer with pH-dependent swelling and saline tolerance. mdpi.comresearchgate.net mdpi.comresearchgate.net

Allyltrimethylammonium chloride can also function as a crosslinking agent in polymer synthesis. getchem.comgoogle.com In this role, it helps to form a three-dimensional network structure by connecting different polymer chains. mdpi.com For instance, in the synthesis of the aforementioned SA-g-(PAA-co-PTM) superabsorbent, a crosslinker is added to form the polymer network. mdpi.com When used as a crosslinking monomer in coating agents, it can enhance the properties of the final product. getchem.com The addition reaction of such crosslinking agents to other monomers is often carried out in solution using an alkaline catalyst, such as sodium hydroxide (B78521) or an amine compound, to maintain a pH between 8 and 12. google.com The degree of crosslinking is a critical parameter that influences the mechanical and physical properties of the resulting polymer, such as its swelling capacity and stability. nih.gov

The carbon-carbon double bond in the allyl group is susceptible to both electrophilic and radical addition reactions.

Electrophilic Addition: In an electrophilic addition reaction, an electron-deficient species (an electrophile) is attracted to the electron-rich π-bond of the alkene. science-revision.co.uk The general mechanism involves the attack of the π electrons on the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgunacademy.com For allyltrimethylammonium, the strong electron-withdrawing inductive effect of the adjacent quaternary ammonium group (-N+(CH₃)₃) would be expected to destabilize the formation of a carbocation at the C2 position, making the double bond less nucleophilic and thus less reactive towards electrophiles compared to a simple alkene like propene.

Radical Addition: Radical addition to a C=C double bond proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The polarity of the radical and the alkene are crucial factors influencing the reaction rate. beilstein-journals.org Research on radical additions has shown that combining electrophilic radicals with nucleophilic arenes can lead to high rate constants. beilstein-journals.org Conversely, the reaction of nucleophilic radicals with electron-deficient alkenes is also favorable. mdpi.com Given the electron-deficient nature of the double bond in allyltrimethylammonium due to the adjacent cationic group, it would be expected to react more readily with nucleophilic radicals.

Beyond polymerization, the allylic group can participate in various other carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. nih.govalevelchemistry.co.uk Allyl trimethylammonium salts have been noted as valuable substrates in reactions that form carbon-carbon bonds. molaid.com

One important class of such reactions is allylic alkylation. For example, the copper-catalyzed allylic alkylation with highly reactive organolithium compounds is a powerful method for C-C bond formation. nih.gov While not specifically detailing the use of allyltrimethylammonium, this methodology highlights the potential of allylic compounds to act as electrophiles in the presence of strong nucleophiles like organometallics. nih.govalevelchemistry.co.uk In such a reaction, the quaternary ammonium group could potentially serve as a leaving group, facilitating the nucleophilic attack at the allylic position.

Participation in Carbon-Carbon Bond Forming Reactions

Reactions Involving the Quaternary Ammonium Center

The quaternary ammonium group can be activated for cleavage or can serve as an effective leaving group in substitution reactions. nih.govsioc-journal.cn

The cleavage of the carbon-nitrogen bond in allyl-trimethyl-ammonium is a key step in several transformations, which can be initiated through various means. sioc-journal.cnnih.gov Quaternary ammonium salts are often used to activate C-N bonds for cleavage because they are easily prepared and stable. sioc-journal.cnrsc.org

In the context of the mechanochemical Tsuji-Trost reaction, the C-N bond of this compound is cleaved as part of the catalytic cycle. nih.govresearchgate.net The mechanical energy provided by ball milling facilitates the formation of the π-allylpalladium complex and the subsequent elimination of the trimethylamine (B31210) leaving group. nih.govnih.gov This process is integral to the reaction's success under solvent-free conditions. nih.gov The cleavage is also observed in mechanochemical aza-Claisen rearrangements, where tertiary allylamines react with acyl chlorides to form a zwitterionic acylammonium salt intermediate that undergoes rearrangement. nih.gov This highlights how mechanical force can drive reactions involving the formation and cleavage of C-N bonds in ammonium species. nih.gov

A practical and mild electrochemical method has been developed for the cyanation and cyanomethylation of trimethylammonium salts via C-N bond cleavage. organic-chemistry.orgrsc.org This process avoids the use of external stoichiometric reducing agents or sacrificial anodes, offering a green alternative for synthesis. organic-chemistry.orgrsc.org The reaction involves the electrochemical reduction of the ammonium salt to generate a radical intermediate. organic-chemistry.org

For cyanation, this radical reacts with tosyl cyanide (TsCN) to afford the corresponding nitrile product. organic-chemistry.orgrsc.org For cyanomethylation, azido (B1232118) allyl alcohol is used as the reagent. organic-chemistry.orgrsc.orgresearchgate.net The method exhibits high functional group compatibility and can be applied to the late-stage modification of complex molecules, including natural product derivatives. organic-chemistry.org Mechanistic studies indicate the reaction proceeds through a radical addition pathway. organic-chemistry.orgrsc.org The protocol is effective for a wide range of aryl- and benzyltrimethylammonium (B79724) salts, providing nitriles in moderate to excellent yields. organic-chemistry.org

Table 2: Electrochemical C-N Cleavage of Trimethylammonium Salts

Substrate TypeReagentTransformationKey FeaturesReference
Aryltrimethylammonium SaltsTosyl cyanide (TsCN)CyanationForms aryl nitriles. Tolerates various functional groups. organic-chemistry.org
Aryltrimethylammonium SaltsAzido allyl alcoholCyanomethylationForms arylacetonitriles. researchgate.net
Benzyltrimethylammonium SaltsTosyl cyanide (TsCN)CyanationForms α-substituted nitriles. organic-chemistry.org

The trimethylammonium group, [-N(CH₃)₃]⁺, is an effective leaving group in nucleophilic substitution reactions. nih.govsinica.edu.tw Its positive charge makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org The departure of the stable, neutral trimethylamine molecule provides a strong thermodynamic driving force for the substitution. nih.gov

In the palladium-catalyzed Tsuji–Trost allylation, the trimethylammonium moiety serves as the leaving group that is displaced upon the formation of the η³-allylpalladium intermediate. nih.gov The release of gaseous trimethylamine is particularly advantageous in mechanochemical, solvent-free protocols, as it simplifies workup procedures. nih.gov The reactivity order for leaving groups in Sₙ2 reactions generally places sulfonate esters and halides higher, but ammonium groups are highly effective, especially in polar aprotic solvents that can solvate the cation. sinica.edu.tw The use of trimethylammonium as a leaving group has been shown to be effective for nucleophilic aromatic substitution on electron-deficient systems like azaarenes, proceeding under mild conditions. acs.org This demonstrates the general utility of the trimethylammonium group in facilitating nucleophilic substitution across different classes of compounds. acs.org

Applications in Chemical Synthesis and Materials Science

Catalysis and Reaction Promotion

While investigations into the utility of allyl-trimethyl-ammonium across a broad spectrum of catalytic applications are ongoing, its most significant and well-documented role is in the field of materials synthesis, specifically as an organic structure-directing agent (OSDA) for creating zeolites with tailored properties.

Polymerization Catalysis (e.g., Styrene (B11656) Production)

No information was found in the search results regarding the specific application of this compound as a catalyst in styrene polymerization.

Accelerator in Vulcanization Reactions

No information was found in the search results regarding the specific application of this compound as an accelerator in vulcanization reactions.

Acid Catalysis in Organic Esterification

No information was found in the search results regarding the specific application of this compound in acid catalysis for organic esterification.

Role as an Organic Structure-Directing Agent (OSDA) in Zeolite Synthesis

This compound chloride has emerged as a crucial Organic Structure-Directing Agent (OSDA) in the hydrothermal synthesis of zeolites. OSDAs are organic molecules that guide the crystallization of the inorganic framework of a zeolite, dictating its pore structure and topology. The specific size, shape, and rigidity of the this compound cation make it particularly effective for certain zeolite structures that are otherwise difficult to synthesize, especially those requiring a high incorporation of aluminum into the framework. acs.orgresearchgate.netfigshare.com

Synthesis of Aluminous ZSM-48 Zeolites

One of the most significant applications of this compound chloride is in the synthesis of the aluminous form of ZSM-48 zeolite. rsc.org ZSM-48 is a high-silica zeolite with a one-dimensional 10-ring channel system, making it valuable for catalytic applications like hydrocarbon hydroisomerization. However, directly synthesizing an aluminum-rich ZSM-48 framework using conventional, low-cost OSDAs has been a major challenge, often resulting in purely siliceous or low-aluminum phases. acs.orgfigshare.com

Researchers have demonstrated that this compound chloride can successfully direct the crystallization of aluminous ZSM-48. rsc.org The rationale for its effectiveness lies in its ability to mimic the structure of iso-alkyl carbenium ion intermediates that are formed during n-heptane skeletal isomerization. acs.orgresearchgate.netfigshare.com This structural mimicry, combined with the rigidity provided by its allyl group (CH=CH2 moiety), allows the OSDA to fit well within the microchannel geometry of the ZSM-48 structure, thereby stabilizing the framework and facilitating the incorporation of aluminum atoms. acs.orgresearchgate.net This innovative approach provides a pathway to produce aluminum-rich ZSM-48, which is critical for creating the Brønsted acid sites necessary for catalysis. acs.orgrsc.org

Influence on Zeolite Acidity and Diffusion Properties

The choice of OSDA has a profound impact on the final physicochemical properties of the zeolite. Using this compound chloride to synthesize ZSM-48 leads to a material with significantly enhanced acidity and diffusion characteristics compared to the same zeolite synthesized with other, often more expensive, OSDAs like pentamethonium (B1223158) bromide. acs.orgresearchgate.netfigshare.com

Detailed research findings have shown that the ZSM-48 zeolite synthesized using this compound chloride (ZSM-48-ATMA) possesses a higher concentration of medium-to-strong Brønsted acid sites. acs.orgresearchgate.net This is attributed to the OSDA's influence on the material's crystallinity and the amount and sitting of aluminum incorporated into the framework. acs.orgfigshare.com Furthermore, the diffusion properties of ZSM-48-ATMA are dramatically improved. acs.orgresearchgate.net This enhancement is critical for catalytic performance, as it allows reactants and products to move more freely through the zeolite's channels, reducing the likelihood of deactivating side reactions. rsc.org

The superior properties of the ZSM-48 synthesized with this compound have translated into notable improvements in catalytic performance. In the hydroisomerization of n-heptane, the ZSM-48-ATMA catalyst demonstrated a significant increase in isomer yield, achieving 72% compared to 44% for the control sample. acs.orgresearchgate.netfigshare.com

PropertyZSM-48 (this compound OSDA)ZSM-48 (Control - Pentamethonium Bromide OSDA)Improvement Factor
Si/Al Ratio ~23.0~26.7N/A
Medium-to-Strong Brønsted Acid Sites Higher ConcentrationLower Concentration1.36x
Diffusion Property EnhancedStandard12x
n-heptane Hydroisomerization Yield 72%44%~1.64x

This table presents a summary of comparative data from research findings on ZSM-48 zeolites synthesized with different Organic Structure-Directing Agents. acs.orgresearchgate.netfigshare.com

Phase-Transfer Catalysis in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.com Quaternary ammonium (B1175870) salts, including this compound derivatives, are a prominent class of phase-transfer catalysts. dalalinstitute.comwisdomlib.org

The fundamental mechanism involves the quaternary ammonium cation (Q⁺), which is sufficiently lipophilic to be soluble in the organic phase. operachem.com This cation pairs with a reactant anion (A⁻) from the aqueous phase, forming an ion pair (Q⁺A⁻). This ion pair is then transferred across the phase interface into the organic phase, where the anion, now "naked" and highly reactive, can react with the organic substrate. dalalinstitute.comoperachem.com This process overcomes the mutual insolubility of the reactants, leading to significantly faster reaction rates, higher yields, and milder reaction conditions compared to traditional single-phase reactions. dalalinstitute.com The catalyst is regenerated and returns to the aqueous phase to repeat the cycle, meaning only a small amount is needed. wisdomlib.org

A classic example of a reaction enabled by this type of catalysis is the nucleophilic substitution of an alkyl halide (e.g., 1-chlorooctane) in an organic solvent with an inorganic salt (e.g., sodium cyanide) from an aqueous solution. dalalinstitute.comoperachem.com Without a catalyst, the reaction is infinitesimally slow because the cyanide ion cannot enter the organic phase. dalalinstitute.com The addition of a catalytic amount of a quaternary ammonium salt can lead to a near-quantitative yield in a matter of hours. operachem.com The efficiency of the catalysis is influenced by factors such as the structure of the catalyst, the rate of agitation to increase interfacial area, and the nature of the solvents and reactants. operachem.com

Advanced Materials Development

The unique chemical structure of this compound has led to its incorporation into a variety of advanced materials, including polymers, coatings, and composites, where it imparts specific functionalities.

Polymeric Materials and Coatings

Quaternary ammonium compounds are integrated into polymer structures to create functional materials for diverse applications, including antifouling and antimicrobial coatings. nih.govrsc.org The cationic nature of the ammonium group is key to many of these properties. Polymers containing these groups can be synthesized via various methods, including free radical polymerization. nih.gov For instance, copolymers incorporating a quaternary trimethylammonium compound have been developed as crosslinked materials for antifouling coatings on surfaces like aquaculture nets. nih.gov These coatings can provide contact-killing antifouling activity and facilitate easier biofouling removal. nih.gov

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. mdpi.commdpi.com this compound chloride has been used as a comonomer in the synthesis of novel polyampholytic superabsorbent polymers. One such polymer, sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride), was prepared and investigated for its ability to adsorb dyes from aqueous solutions. dokumen.pub The presence of both anionic (polyacrylic acid) and cationic (allyltrimethylammonium chloride) groups makes the polymer polyampholytic and imparts a high capacity for adsorbing charged molecules like dyes. dokumen.pub

Table 1: Adsorption Properties of a Polyampholytic Superabsorbent Polymer This table summarizes the dye adsorption characteristics of a sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride) superabsorbent polymer.

Property Value Source
Polymer System Sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride) dokumen.pub

Composite Material Engineering

To enhance the removal of anionic pollutants from water, composite materials can be engineered with cationic functional groups. Researchers have successfully created a composite by grafting cationic poly(allyltrimethylammonium) onto a chitosan (B1678972) and biochar framework. acs.org This modification introduces positively charged quaternary ammonium groups onto the composite's surface.

This cationic surface exhibits a strong electrostatic attraction to negatively charged anions, making the composite an effective adsorbent for their removal from wastewater. acs.org The porous structure of the biochar provides a large surface area for adsorption, while the chitosan and the grafted polymer provide the functional sites for binding anions. nih.gov Studies have demonstrated the high efficiency of these composites in removing anions like selenate (B1209512). acs.org Similarly, chitosan-modified biochar has shown enhanced adsorption capacity for other pollutants like methyl orange dye, attributed to the introduction of amine (–NH₂) and hydroxyl (–OH) groups that facilitate electrostatic interactions and complexation. nih.gov

Table 2: Performance of Chitosan-Biochar Composites in Pollutant Removal This table highlights the maximum adsorption capacity (Qmax) of various biochar-based composites for different pollutants, demonstrating the effect of modification.

Adsorbent Material Pollutant Maximum Adsorption Capacity (mg/g) Source
Poly(acrylic acid)-grafted chitosan and biochar (PAA/CTS/BC) Ammonium (NH₄⁺–N) 149.25 acs.orgresearchgate.net
Chitosan-modified biochar (CTS-SCB) Sulfamethoxazole (SMX) 14.73 nih.gov
Unmodified Rice Husk Biochar (RHB) Methyl Orange (MO) 31.63 nih.gov

Anti-Corrosion and Antistatic Agent Formulations

This compound salts, as part of the broader class of quaternary ammonium compounds, have found utility in specialized formulations, particularly as antistatic agents. Their cationic nature makes them effective in dissipating static charge on the surface of various materials.

As antistatic agents , this compound chloride is utilized in the textile, plastics, and packaging industries. Its application helps to prevent the buildup of static electricity on surfaces, which is crucial for improving product quality and handling. In textiles, it can be used as a fabric softener, while in the plastics and packaging sectors, it helps to avoid dust adhesion. The mechanism of action involves the positively charged head of the quaternary ammonium cation attracting moisture from the air, which forms a conductive layer on the material's surface, thereby dissipating static charges.

The role of quaternary ammonium compounds as corrosion inhibitors is well-established, particularly in acidic environments such as those encountered in the oil and gas industry. The general mechanism involves the adsorption of the positively charged quaternary ammonium cations onto the negatively charged metal surface. This forms a protective film that acts as a barrier to corrosive substances. The non-polar hydrocarbon tails of the compound contribute to this protective layer by creating a hydrophobic film, which further repels aqueous corrosive media. While this is the general principle for quaternary ammonium salts, specific research data detailing the performance of this compound as a primary anti-corrosion agent for metals like steel is not extensively available in the public domain. The effectiveness of these inhibitors often depends on the specific molecular structure, including the nature of the alkyl groups attached to the nitrogen atom.

Reagent in Organic Synthesis

This compound chloride serves as a versatile reagent in various organic synthesis applications, primarily due to the presence of the reactive allyl group and the charged quaternary ammonium functionality.

One of its significant roles is as a monomer in polymerization reactions. It is a high-charge-density cationic monomer capable of forming both homopolymers and copolymers. These polymers, often referred to as poly(this compound chloride) or PATMAC, are utilized in diverse applications. For instance, it can be copolymerized with other monomers, such as acrylics, to produce specialized polymers. The resulting cationic polyelectrolytes are valuable in numerous industrial processes.

Furthermore, this compound chloride is employed as a catalyst in certain organic transformations. It has been reported to act as a polymerization catalyst in the production of styrene and as an accelerator in vulcanization reactions. Additionally, it can function as an acid catalyst in reactions like the esterification of glyoxylate.

A notable application of this compound chloride is as an allylating agent in palladium-catalyzed reactions, specifically the Tsuji-Trost reaction. In this context, it provides a non-toxic and easy-to-handle alternative to other, more hazardous allylating agents. This reaction is a powerful tool for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the use of this compound chloride enhances its green chemistry profile. This method is particularly valued for its mild reaction conditions and high tolerance for various functional groups, making it suitable for the late-stage modification of complex bioactive molecules.

The table below summarizes some of the key applications of this compound chloride in organic synthesis.

Application CategorySpecific UseReaction Type
Monomer Synthesis of homopolymers and copolymersPolymerization
Catalyst Styrene productionPolymerization
Vulcanization reactionsCross-linking
Esterification of glyoxylateEsterification
Allylating Agent Allylation of nucleophilesTsuji-Trost Reaction

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural dynamics of molecules. cornell.edu It provides information on the local structure and motion of molecules through the analysis of nuclear spin interactions. nih.gov For allyl-trimethyl-ammonium and related compounds, ¹H and ¹³C NMR are particularly valuable for confirming molecular structure and characterizing dynamic processes. researchgate.net

In the ¹H NMR spectrum of an allyl group-modified poly(aspartic acid), the methine proton of the allyl group appears in the range of 5.6-5.8 ppm. researchgate.net The methine proton in the polymer backbone and the methylene (B1212753) proton of the allyl group can overlap between 5.0 and 5.4 ppm. researchgate.net For N-allyl-N,N-dimethyltryptammonium iodide, the ¹H NMR spectrum in D₂O shows distinct signals for the aromatic protons (δ 7.22–7.69), the vinyl group proton (δ 6.03–6.13), the terminal CH₂ of the allyl group (δ 5.71–5.77), and the methyl groups (δ 3.17). iucr.org

¹³C NMR spectroscopy provides complementary information. For instance, in a study of poly(3-methacrylamido propyl trimethyl ammonium (B1175870) chloride) (PMAPTAC), the carbon of the N⁺(CH₃)₃ group appears at 54.68 ppm, while the carbons of the propyl group are observed at 65.88 ppm, 46.32 ppm, and 23.33 ppm. mdpi.com In cationized cellulose (B213188) modified with quaternary ammonium salts, ¹³C NMR confirms the introduction of these moieties and also reveals changes in the cellulose structure, such as a decrease in crystallinity. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Structures
Proton TypeChemical Shift (ppm)Reference Compound
Aromatic Protons7.22–7.69N-allyl-N,N-dimethyltryptammonium iodide iucr.org
Vinyl CH6.03–6.13N-allyl-N,N-dimethyltryptammonium iodide iucr.org
Allyl CH (methine)5.6–5.8Allyl group-modified poly(aspartic acid) researchgate.net
Vinyl CH₂5.71–5.77N-allyl-N,N-dimethyltryptammonium iodide iucr.org
Allyl CH₂ (methylene)5.0–5.4Allyl group-modified poly(aspartic acid) researchgate.net
N⁺(CH₃)₃3.17N-allyl-N,N-dimethyltryptammonium iodide iucr.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the absorption or scattering of light. uni-siegen.deirdg.org These methods are sensitive to changes in dipole moment (IR) and polarizability (Raman), making them ideal for characterizing the functional groups and structural arrangements within materials containing this compound. uni-siegen.de

In the study of poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), characteristic IR absorption peaks are observed. mdpi.com The C-H stretching vibrations of methyl and methylene groups are found in the 2800–3000 cm⁻¹ region. mdpi.com The N⁺(CH₃)₃ group shows peaks at 950 cm⁻¹ and 1474 cm⁻¹, while the C=O stretching vibration is assigned to 1630 cm⁻¹. mdpi.com The C-N stretching of the C-N⁺(CH₃)₃ moiety is observed at 1202 cm⁻¹. mdpi.com

Raman spectroscopy has been used to study the interaction of surfactants with polyelectrolyte complexes. nih.gov For instance, in complexes of poly(sodium styrene (B11656) sulfonate) (PSS) with polycations, Raman spectroscopy can elucidate the conformational state of the surfactant alkyl chains. nih.gov For molecules with a center of inversion, IR and Raman activity are mutually exclusive, while for less symmetrical molecules, vibrations can be active in both. uni-siegen.de The analysis of vibrational spectra can also reveal information about intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound and Related Compounds
Vibrational ModeFrequency (cm⁻¹)Reference Compound
C-H Stretch (methyl/methylene)2800–3000Poly(3-methacrylamido propyl trimethyl ammonium chloride) mdpi.com
Skeletal vibrations with in-plane ⁺C(4)–H, ⁺C(5)–H, and ⁺C(2)–H motions1595 and 1603Alkyl-methylimidazolium ionic liquids acs.org
C=O Stretch1630Poly(3-methacrylamido propyl trimethyl ammonium chloride) mdpi.com
N⁺(CH₃)₃ Stretch1474Poly(3-methacrylamido propyl trimethyl ammonium chloride) mdpi.com
C-N Stretch (C-N⁺(CH₃)₃)1202Poly(3-methacrylamido propyl trimethyl ammonium chloride) mdpi.com
N⁺(CH₃)₃950Poly(3-methacrylamido propyl trimethyl ammonium chloride) mdpi.com

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and related compounds, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of volatile and semi-volatile organic compounds. epa.govfrontiersin.org For quaternary ammonium compounds (QACs), which are generally non-volatile, pyrolysis GC-MS can be employed. This technique involves the thermal decomposition of the QACs in the GC injector port into volatile species that can then be separated and identified. nih.gov This method allows for the simultaneous determination of the quaternary ammonium cation and the corresponding halide anion in a single run. nih.gov

GC-MS has been used to analyze a wide range of organic compounds in various matrices, including drinking water and wastewater treatment concentrates. epa.gov The development of GC-MS methods for the determination of QACs like cetrimonium (B1202521) chloride and behentrimonium chloride in cosmetic products has also been reported. mdpi.com In such methods, an internal standard is used for quantification, and the instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.comresearchgate.net For instance, characteristic ions for dodecyltrimethylammonium (B156365) chloride (DTAC) and cetyltrimethylammonium bromide (CTAB) have been identified at m/z 58. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including non-volatile and thermally labile molecules like this compound. bldpharm.comnih.gov The separation is typically achieved on a stationary phase, such as a C18 column, with a suitable mobile phase. nih.govnih.gov

HPLC methods have been developed for the determination of related quaternary ammonium compounds. For example, an HPLC method for the analysis of 2-(n-(N,N,N-trimethyl)-n-alkyl)-5-alkylfuryl halides in liposome (B1194612) solutions has been established using a C18 column and a gradient elution with a mobile phase containing an ion-pairing agent like 1-heptanesulfonic acid. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced separation efficiency and sensitivity for the analysis of primary aromatic amines, which can be structurally related to the precursors or degradation products of some quaternary ammonium compounds. ub.edu

X-ray Diffraction (XRD) for Crystalline Structures in Composites

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It is particularly useful for characterizing the structure of composites and materials where this compound or similar organic cations act as structure-directing agents (SDAs). dicp.ac.cn

In the synthesis of zeolites, such as ZSM-48, this compound chloride has been used as an OSDA. dicp.ac.cn The resulting crystalline structure of the zeolite can be analyzed by powder XRD (PXRD) to confirm the phase purity and identify the crystal system. dicp.ac.cnacs.org The XRD patterns of synthesized materials are compared with simulated patterns or reference data to verify the structure. acs.org

Microscopic Techniques for Material Morphology

Microscopic techniques, such as Scanning Electron Microscopy (SEM), are crucial for visualizing the surface morphology and particle shape of materials synthesized using this compound.

In the preparation of a polyampholytic superabsorbent polymer, SA-g-(PAA-co-PTM), where PTM is poly(allyltrimethylammonium chloride), SEM was used to observe the surface morphology of the dried polymer. mdpi.com The samples were coated with a thin layer of gold to enhance conductivity for imaging. mdpi.com Similarly, in the study of zeolite synthesis, SEM images are used to examine the crystal morphology and how it varies with synthesis conditions, such as the Si/Ge molar ratio. acs.org These images can reveal the size and shape of the crystals, for instance, whether they are plate-like or have other habits. acs.org In studies involving the assembly of particles on patterned surfaces, SEM and other microscopic methods are used to characterize the structure and quality of the resulting monolayers. pnas.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a material. In the context of materials modified with or synthesized using this compound, SEM provides critical insights into their physical structure, porosity, and surface texture.

Research has shown that the introduction of this compound derivatives can significantly alter the morphology of a material. For instance, in the development of biodegradable flocculants, Konjac glucomannan-grafted poly(trimethyl allyl ammonium chloride) (KGM-g-PTMAAC) was synthesized. SEM analysis revealed that the surface of the resulting KGM-g-PTMAAC was visibly rougher than that of the original Konjac glucomannan (B13761562) (KGM). researchgate.net This change in surface texture is a key indicator of successful graft copolymerization.

Similarly, SEM is employed to examine the structure of complex polymer networks. The morphology of hydrogel beads synthesized from sodium alginate and poly(acrylic acid) demonstrated that the presence of different ions could influence the bead structure and enhance porosity. researchgate.net In another application, SEM was used to characterize highly porous lignin-based microspheres modified with magnetite nanoparticles, which serve as adsorbents. The images showed that the adsorbent particles were spherical with a coral-like structure and high porosity, featuring pore diameters of approximately 1 to 3 micrometers. mdpi.com This detailed morphological information is essential for understanding the material's capacity for adsorption. The technique is widely recognized as a suitable tool not only for observing the substratum morphology in detail but also for monitoring processes like bacterial adhesion on various surfaces. nih.gov

Material/SystemSEM ObservationReference
Konjac glucomannan-grafted poly(trimethyl allyl ammonium chloride) (KGM-g-PTMAAC)Surface was rougher compared to unmodified Konjac glucomannan. researchgate.net
Lignin (B12514952) microspheres modified with magnetite nanoparticlesSpherical particles with a high-porosity, coral-like structure; pore diameters of 1-3 µm. mdpi.com
Hydrogel beads (Sodium alginate/Poly(acrylic acid))Presence of anionic ions impacts the structure and enhances porosity. researchgate.net
Patterned silane (B1218182) layers with trimethylammonium functionsCharacterized monolayer structure and quality. pnas.org

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS), often integrated with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.netnih.gov It works by detecting the characteristic X-rays emitted from a material when bombarded by the electron beam of the SEM. This allows for the identification and quantification of the elements present on the material's surface.

In the study of composite materials, EDS is invaluable for confirming the successful incorporation and distribution of various components. For example, in an Ag-TiO2/microgel composite, EDS analysis confirmed that silver (Ag) and titanium (Ti) elements were successfully incorporated and distributed within the polymer microgel network. nih.gov This provides direct evidence of the formation of the intended composite structure.

The technique is also routinely applied to analyze the surface chemistry of materials designed for specific functions, such as implants or adsorbents. For Ti6Al4V implants with TiO2 nanotubes, EDS was used to determine the elements present on the surface after the anodization process, confirming the chemical changes. nih.gov Likewise, for modified lignin microspheres used as adsorbents, EDS determined the chemical composition of the samples. mdpi.com However, EDS does have limitations; it can be difficult to characterize light elements, and it lacks the sensitivity required for trace chemical identification. researchgate.net

Material/SystemEDS FindingPurposeReference
Ag-TiO2/microgel compositeConfirmed the incorporation and distribution of Ag and Ti elements.Verification of composite formation. nih.gov
Ti6Al4V implant surfaceDetermined the elemental composition after anodization.Confirmation of surface modification. nih.gov
Lignin microspheresDetermined the chemical composition of the adsorbent.Material characterization. mdpi.com

Gravimetric Adsorption Uptake Measurements

Gravimetric adsorption uptake measurements are used to quantify a material's ability to adsorb a specific substance, such as a gas, vapor, or liquid. The technique involves measuring the change in mass of the adsorbent material as it takes up the adsorbate. This method provides critical data on diffusion properties and adsorption capacities.

One notable application involves the use of allyltrimethylammonium chloride as an organic structure-directing agent (OSDA) in the synthesis of aluminous ZSM-48 zeolites. dicp.ac.cnacs.org To assess the material's properties, gravimetric adsorption uptake measurements were performed using 2-methylhexane (B165397) as a probe molecule. dicp.ac.cnacs.org The results demonstrated that the zeolite synthesized with allyltrimethylammonium chloride had a significantly enhanced diffusion property—12 times greater than a control sample. dicp.ac.cnacs.org The analysis of the adsorption process involves tracking the normalized adsorption uptake, q(t)/q(∞), over time, where q(t) is the amount adsorbed at time t, and q(∞) is the amount adsorbed at equilibrium. dicp.ac.cn

This methodology is also applied to characterize superabsorbent polymers (SAPs). A polyampholytic superabsorbent polymer, sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride), was evaluated for its swelling capacity through gravimetric measurements. mdpi.com By immersing the polymer in solutions, its water absorption was measured, with one formulation achieving a water absorption of 296.1 g/g, highlighting its exceptional uptake ability. mdpi.com

MaterialMeasurement TypeProbe SubstanceKey FindingReference
Aluminous ZSM-48 Zeolite (synthesized with allyltrimethylammonium chloride)Diffusion Property Assessment2-MethylhexaneShowed an enhanced diffusion property, 12 times higher than a control sample. dicp.ac.cnacs.org
Sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride)Swelling Capacity (Water Uptake)WaterAchieved a high water absorption of 296.1 g/g. mdpi.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dokumen.publbl.gov It has been extensively applied to study allyl-trimethyl-ammonium and related systems.

Elucidation of Reaction Mechanisms and Energy Barriers

DFT calculations have been instrumental in understanding the mechanisms and energy barriers of reactions involving ammonium (B1175870) salts. For instance, studies on the Menschutkin reaction, the alkylation of an amine, have used DFT to calculate energy barriers for different transition states. researchgate.net In the context of related compounds, DFT has been used to investigate the thermal decomposition of nitroethyl carboxylates, revealing that the conversion to nitroalkenes occurs in a single step. sci-hub.se The mechanisms of acid-catalyzed decarboxylation reactions have also been explored using the B3LYP method, a common DFT functional. sci-hub.se These studies provide a framework for understanding how this compound might behave in similar reaction types. The activation energy barriers for catalytic reactions, such as ammonia (B1221849) synthesis, are also a key area of investigation where DFT is applied. essentialchemicalindustry.org

Modeling Oxidative Addition to Metal Complexes

The interaction of allyl-ammonium salts with metal complexes, a fundamental process in catalysis, has been modeled using DFT. acs.org Theoretical studies on the oxidative addition of allyl-ammonium salts to low-valent metal complexes, such as Ni(0), have shed light on the selective activation of C-N bonds. acs.org These calculations show that the reaction of allylammonium salts with Ni(0) complexes proceeds through an associative mechanism. acs.org This involves the coordination of the allylammonium cation to the metal, followed by the oxidative addition of the C-N bond. acs.org In contrast, a dissociative mechanism is predicted for analogous allyliminium salts. acs.org Generally, the oxidative addition of C(sp³)-electrophiles is slower than their sp² or sp hybridized counterparts. nih.gov This can lead to competing side reactions like β-hydride elimination. nih.gov The choice of metal and ligands is crucial in promoting the desired cross-coupling reaction. nih.gov

Investigation of Chitosan (B1678972) Grafting Reactions and Reactivity Preferences

DFT calculations have been employed to investigate the grafting of molecules onto chitosan, a naturally occurring polymer. Specifically, the reaction of 2,3-epoxypropyl-trimethyl quaternary ammonium chloride with a chitosan monomer has been studied. nih.gov These calculations revealed that the –NH2 group of the chitosan monomer is more reactive than its –OH and –CH2OH groups. nih.gov The study also showed that an imidazolium-based ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl), can significantly assist the grafting reaction by reducing the energy barrier. nih.gov The reaction is exothermic, and the presence of the ionic liquid catalyst makes it more so. nih.gov In a related study, the reaction kinetics of glycidyl (B131873) trimethyl ammonium chloride and chitosan in an ionic liquid were investigated, and a first-order reaction was identified. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. While specific MD simulations focusing solely on this compound were not found, related studies on similar systems provide valuable insights. For example, MD simulations have been performed on anion exchange membranes where alkyl trimethyl ammonium is grafted onto polysulfone to investigate transport properties and molecular exchange mechanisms. researchgate.net These simulations have also been used to study the effect of imidazolium (B1220033) structure on OH- transport in anion exchange membranes. researchgate.net In another study, MD simulations were used to understand the adsorption of a quaternary amphoteric polycarboxylate dispersant, containing a trimethylallyl ammonium bromide group, on petroleum coke particles. researchgate.net These simulations revealed that cation-π interactions between the -N(CH3)4+ ions and the aromatic structure of the coke were significant. researchgate.net

Prediction of Molecular Interactions and Selectivity

Computational methods are crucial for predicting molecular interactions and the resulting selectivity in chemical reactions. Ion-pairing interactions, which are electrostatic attractions between oppositely charged groups, can be harnessed to control selectivity in C-H bond functionalization. nih.govacs.org For instance, the use of substrates containing a trimethylammonium group has been shown to lead to high selectivity in certain reactions. nih.govacs.org The increased flexibility of other charged groups, like sulfate (B86663), can lead to reduced selectivity compared to the more rigid trimethylammonium group. acs.org DFT calculations can be used to compare the reactivity of different functional groups within a molecule. For example, a comparative analysis of allyl mercaptan and 2-propenesulfenic acid using DFT revealed differences in their antiradical activity. mdpi.com

Lattice Energy Minimization in Zeolite Frameworks

Allyltrimethylammonium chloride has been used as a structure-directing agent (SDA) in the synthesis of zeolites, specifically aluminous ZSM-48. dicp.ac.cn DFT calculations have been used for the lattice energy minimization of the aluminous ZSM-48 zeolite framework. dicp.ac.cn In these calculations, the position of the aluminum substitution was allowed to relax while other silicon sites were fixed. dicp.ac.cn This computational approach helps in understanding the stability of the resulting zeolite structure. The morphology of zeolites with anisotropic structures can be influenced by the Si/T ratio (where T is a tetrahedral atom like Al or Ge), which in turn affects crystal growth rates in different directions. acs.org

Environmental Fate and Remediation Applications Chemical Focus

Adsorption and Distribution within Environmental Matrices

The interaction of Allyl-trimethyl-ammonium with soil, sediment, and other environmental solids is largely governed by adsorption processes. As a cationic (positively charged) compound, it is expected to have a strong affinity for negatively charged surfaces common in environmental matrices like clay and organic matter. This electrostatic attraction can lead to its accumulation in these materials. mdpi.com

Polymers containing this compound have been studied for their adsorption properties. For example, a composite material made from poly(allyltrimethylammonium) grafted chitosan (B1678972) and biochar demonstrated strong adsorption of anionic heavy metal ions. nih.gov This suggests that the this compound functional group plays a key role in binding to certain substances. The distribution of such compounds in the environment will therefore be heavily influenced by the composition of the local soil and sediment.

Water Treatment Applications

The cationic nature of this compound and its polymeric forms makes it a valuable component in water treatment processes, particularly for the removal of impurities.

This compound chloride is utilized as a cationic polymer in water treatment for coagulation and flocculation. lookchem.com These processes help to remove suspended particles and other contaminants from water. The positively charged polymer neutralizes the negative charges on colloidal particles, causing them to destabilize and aggregate into larger flocs that can be more easily removed through sedimentation or filtration. researchgate.net

Copolymers containing this compound chloride have been developed and tested as flocculants. mdpi.com For instance, a graft copolymer of acrylamide (B121943) and allyl trimethyl ammonium (B1175870) chloride has been proposed as an effective flocculant for wastewater treatment. mdpi.com The effectiveness of these flocculants can be influenced by factors such as pH and the dosage of the polymer. researchgate.net A patent also describes a flocculant for sewage treatment that includes allyl trimethyl ammonium chloride as a key component, highlighting its role in creating effective flocculation. google.com

A significant application of materials functionalized with this compound is the removal of harmful anionic heavy metal ions from water. The permanent positive charge of the quaternary ammonium groups provides strong electrostatic attraction for negatively charged ions like selenate (B1209512) (SeO₄²⁻). mdpi.comnih.gov

A composite of poly(allyltrimethylammonium) grafted onto chitosan and biochar has shown high efficiency in removing selenate from water, with over 97% removal achieved within 10 minutes. nih.gov The maximum adsorption capacity for selenate was found to be 98.99 mg/g. nih.gov The removal mechanism is primarily attributed to the electrostatic interactions between the positively charged nitrogen groups (=N⁺-) in the polymer and the anionic selenate ions. mdpi.comnih.gov This interaction is effective over a wide pH range (2-10). nih.gov Besides selenate, these materials have also demonstrated the ability to remove other anionic contaminants like hexavalent chromium. nih.gov

Interactive Data Table: Selenate Adsorption

Adsorbent MaterialTarget IonMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pH RangeReference
Poly(allyltrimethylammonium) grafted chitosan and biochar composite (PATMAC-CTS-BC)Selenate (SeO₄²⁻)98.99>972-10 nih.gov
Magnetite-modified lignin-based microspheresSelenate (Se(VI))69.9>99.86.46 mdpi.com

Removal of Anionic Heavy Metal Ions (e.g., Selenate)

Adsorption Kinetics and Isotherms

The environmental behavior of this compound, particularly in remediation contexts, is often studied as part of a larger polymer structure, such as poly(allyltrimethylammonium). These polymers are utilized for their ability to adsorb various contaminants. The kinetics and equilibrium isotherms of adsorption processes involving these polymers provide critical information about the rate and capacity of adsorption.

Research into a polyampholytic superabsorbent polymer (PASAP) created by grafting poly(acrylic acid-co-allyltrimethylammonium chloride) onto sodium alginate has offered insights into its adsorption capabilities. mdpi.comresearchgate.netnih.gov A study investigating the removal of methylene (B1212753) blue (MB) dye using this polymer found that the adsorption process is best described by the pseudo-second-order kinetic model. mdpi.comnih.gov This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com

The experimental data for the adsorption of methylene blue onto this polymer at various initial concentrations were fitted to different kinetic models. The pseudo-second-order model showed a significantly better fit, with correlation coefficients (R²) greater than 0.999, compared to the pseudo-first-order model. mdpi.com

Interactive Table: Adsorption Kinetic Parameters for Methylene Blue on a Polymer Containing Allyltrimethylammonium Users can sort the data by clicking on the column headers.

Initial Concentration (mg/L)Experimental qₑ (mg/g)Pseudo-first-order k₁ (1/min)Pseudo-first-order R²Pseudo-second-order k₂ (g/mg·min)Pseudo-second-order R²
26001285.50.01590.98552.00 x 10⁻⁵0.9996
28001380.70.01520.98311.76 x 10⁻⁵0.9994
30001445.40.01500.98681.58 x 10⁻⁵0.9997
Data sourced from a study on a sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride) polymer adsorbing methylene blue. mdpi.com

Adsorption isotherms are fundamental to describing how adsorbates interact with adsorbents. For the same polymer system, the adsorption equilibrium was analyzed using Langmuir and Freundlich isotherm models. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, provided the best fit for the experimental data. mdpi.comnih.gov This indicates that the adsorption of the cationic dye primarily occurs as a monolayer on the polymer surface. mdpi.com The maximum adsorption capacity (qₘ) calculated from the Langmuir model was found to be 1449.3 mg/g. mdpi.com

Interactive Table: Adsorption Isotherm Parameters for Methylene Blue on a Polymer Containing Allyltrimethylammonium Users can sort the data by clicking on the column headers.

Isotherm ModelParametersValue
Langmuir qₘ (mg/g)1449.3
Kₗ (L/mg)0.0101
0.9958
Freundlich Kբ (mg/g)(L/mg)¹/ⁿ204.6
n3.44
0.9135
Data sourced from a study on a sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride) polymer adsorbing methylene blue. mdpi.com
Electrostatic Interaction Mechanisms

The primary mechanism driving the adsorption capabilities of materials containing this compound is electrostatic interaction. The quaternary ammonium group [-N⁺(CH₃)₃] carries a permanent positive charge, which allows for strong electrostatic attraction with anionic (negatively charged) species in aqueous solutions. mdpi.commdpi.comnih.gov

This principle is effectively demonstrated in composites designed for the removal of anionic contaminants. For instance, a composite of poly(allyltrimethylammonium) grafted onto chitosan and biochar was developed for the efficient removal of selenate (SeO₄²⁻) from water. mdpi.comnih.gov The permanent positive charges of the quaternary ammonium groups are credited as the main driver for the high removal efficiency over a wide pH range (2-10). mdpi.comnih.gov The interaction involves the electrostatic attraction between the positively charged nitrogen (=N⁺-) of the this compound moiety and the negatively charged selenate anions. nih.gov

The adsorption of organic cations onto negatively charged surfaces, such as clay minerals, is also fundamentally governed by electrostatic interactions, often involving cation exchange. researchgate.netnih.govjwent.net The strong affinity of these organic cations for such surfaces is due to the interaction between the delocalized positive charge of the cation and the delocalized negative charge of the mineral surface. nih.gov

Q & A

Q. What are the established synthetic routes for allyl-trimethyl-ammonium salts, and how do reaction conditions influence yield?

this compound salts (e.g., bromide or chloride) are typically synthesized via quaternization of allylic chlorides with trimethylamine. A two-step procedure involves chlorination of allylic alcohols using concentrated HCl in pentane (0°C to RT, 1–3 hours), followed by reaction with trimethylamine in ethanol (2.5 equiv., 18 hours at RT). Yields depend on stoichiometric control, solvent purity, and avoidance of residual acid, which can form trimethylamine hydrochloride byproducts . Purification involves pentane washing and vacuum drying due to the hygroscopic nature of ammonium salts .

Q. Which analytical techniques are most effective for characterizing this compound salts?

Key methods include:

  • NMR spectroscopy : To confirm quaternary ammonium structure and allyl group integrity (e.g., 1^1H NMR: δ 3.3 ppm for N+^+(CH3_3)3_3).
  • Elemental analysis : Validates stoichiometry.
  • X-ray crystallography : Resolves crystal packing and ionic interactions, as demonstrated in studies using Bruker APEX2 and SAINT software for data collection .
  • Chromatography : Column chromatography (silica, eluent ratios like LP:EA 50:1) removes organic impurities post-synthesis .

Q. How can researchers optimize solvent selection for this compound reactions?

Solvent polarity and compatibility with ionic intermediates are critical. Polar aprotic solvents (e.g., DCM) enhance salt solubility, while pentane is used for extractions to minimize co-dissolving hydrophilic byproducts. Computational tools like COMSOL Multiphysics can simulate solvent effects on reaction kinetics, aiding pre-experimental optimization .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying this compound in catalytic systems?

Factorial designs (e.g., 2k^k designs) are ideal for multi-variable optimization. For example, varying parameters like Pd[(allyl)Cl]2_2 catalyst loading, base type (K2_2CO3_3 vs. Cs2_2CO3_3), and milling frequency (30 Hz) in mechanochemical reactions can identify synergistic effects. Orthogonal design methods reduce experimental runs while maximizing data resolution .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) simulations analyze transition states and charge distribution in quaternary ammonium ions. Software like Gaussian or ORCA models interactions with catalysts (e.g., Pd complexes) to predict regioselectivity in hydrocarbonylation reactions. Molecular dynamics (MD) further evaluates solvent-shell dynamics around the ammonium group .

Q. What methodologies resolve contradictions in reported catalytic activity data for this compound salts?

Discrepancies often arise from impurities or unaccounted hygroscopicity. Strategies include:

  • Reproducibility protocols : Strict adherence to drying steps (Na2_2SO4_4, vacuum) and moisture-free milling .
  • Meta-analysis : Cross-referencing datasets from crystallography (IUCr archives) and kinetic studies to identify outliers .
  • Sensitivity analysis : Using tools like ANOVA to isolate variables affecting catalytic turnover .

Q. How can researchers leverage altmetrics and literature databases to track emerging applications of this compound?

Platforms like Web of Science and PubMed Central provide citation networks, while altmetrics (Mendeley, Wikipedia mentions) highlight trending applications (e.g., enzyme design or membrane technologies). Critical evaluation of primary vs. secondary sources ensures methodological rigor, as outlined in IUPAC guidelines .

Data Management and Validation

Q. What tools ensure robust data integrity in this compound research?

  • Electronic Lab Notebooks (ELNs) : Track experimental variables and raw data.
  • Cheminformatics software : Tools like ChemAxon validate structural consistency and predict byproducts.
  • Encrypted databases : Secure sensitive data (e.g., crystallographic coordinates) with access controls .

Q. How should researchers design replication studies for this compound-based protocols?

Include:

  • Positive/negative controls : E.g., commercial ammonium salts for benchmarking.
  • Blind testing : Independent replication by collaborators to minimize bias.
  • Data transparency : Share raw NMR spectra and chromatograms via repositories like Zenodo .

Emerging Applications

Q. What novel applications are being explored for this compound in biomolecular engineering?

Recent studies investigate its role in:

  • Enzyme stabilization : Ionic interactions with protein surfaces enhance thermostability .
  • Membrane technologies : As a cationic modifier in anion-exchange polymers for selective separations .
  • Drug delivery : Quaternary ammonium groups improve cellular uptake of bioactive cargos .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.